Octabromobiphenyl

Catalog No.
S614893
CAS No.
27858-07-7
M.F
C12H2Br8
M. Wt
785.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octabromobiphenyl

CAS Number

27858-07-7

Product Name

Octabromobiphenyl

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenyl)benzene

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

InChI

InChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H

InChI Key

NDRKXFLZSRHAJE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br

solubility

Soluble in methylene chloride and benzene
In water, 20-30 ug/kg at 25 °C

Synonyms

2,2',3',4,4',5,5',6-octabromobiphenyl, 2,2',3,3',4,4',5,5'-octabromobiphenyl, octabromobiphenyl

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br

The exact mass of the compound Octabromobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methylene chloride and benzenein water, 20-30 ug/kg at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octabromobiphenyl is a highly brominated biphenyl historically utilized as a flame retardant in thermoplastic resins, but currently procured primarily as a high-purity analytical reference standard for environmental and regulatory compliance testing[1]. Characterized by its high molecular weight (785.4 g/mol) and extreme hydrophobicity (log Kow ≈ 5.53), the compound exhibits near-zero water solubility (approximately 0.030 mg/L) while remaining highly processable in non-polar organic solvents like toluene and methylene chloride [2]. In modern laboratory workflows, its precise procurement is driven by the need to establish accurate gas chromatography-mass spectrometry (GC-MS) calibration curves for restricted substance monitoring, such as under the RoHS Directive and standardized textile testing protocols [3].

Substituting octabromobiphenyl with closely related analogs, such as decabromobiphenyl (DecaBB) or octabromodiphenyl ether (OctaBDE), fundamentally compromises analytical accuracy and regulatory compliance [1]. In GC-MS workflows, OctaBDE contains an ether linkage that alters its fragmentation pattern and retention time, making it useless as a surrogate for polybrominated biphenyl (PBB) quantification . Furthermore, utilizing a crude PBB mixture rather than a purified octabromobiphenyl standard prevents the accurate tracking of specific photolytic or anaerobic debromination pathways in environmental matrices [2]. Because regulatory frameworks mandate the precise quantification of specific bromination levels, substituting this exact compound with a higher or lower homolog results in calibration failure and invalidates compliance reporting [1].

Toluene-Based Extraction Efficiency for ISO 17881-1 Textile Testing

For regulatory testing of textiles under ISO 17881-1, octabromobiphenyl must be extracted and quantified using specific solvent parameters. Standardized protocols dictate ultrasonic extraction using toluene, where octabromobiphenyl demonstrates complete solubility at the required 1,000 µg/mL stock solution concentrations, compared to its negligible solubility in water (<0.030 mg/L)[1]. When compared to heavier congeners like decabromobiphenyl, octabromobiphenyl exhibits a distinct retention time and mass-to-charge (m/z) fragmentation profile in GC-MS, necessitating its exact use for accurate multi-point calibration curves [2].

Evidence DimensionStock solution solubility and extraction solvent compatibility
Target Compound Data1,000 µg/mL soluble in toluene (ISO 17881-1 standard requirement)
Comparator Or BaselineWater (baseline solvent)
Quantified Difference>30,000-fold difference in solubility (1,000 mg/L in toluene vs <0.030 mg/L in water)
ConditionsUltrasonic extraction at room temperature for 30 minutes

Ensures analytical laboratories can reliably prepare high-concentration stock solutions for regulatory textile testing without analyte precipitation.

Volatility and Thermal Stability in GC-MS Inlets

The thermal behavior of octabromobiphenyl is critical for its volatilization in gas chromatography inlets. It possesses an extremely low vapor pressure of approximately 7.0 × 10^-11 mm Hg at 28 °C, which is significantly lower than lower-brominated congeners like hexabromobiphenyl[1]. Despite this low volatility, it decomposes at temperatures exceeding 435 °C [2]. This thermal window requires precise GC inlet temperature control to ensure vaporization without pyrolytic degradation into lower brominated species or bromobenzenes, a risk that is exacerbated when attempting to use crude PBB mixtures with varying decomposition thresholds[1].

Evidence DimensionVapor pressure and decomposition threshold
Target Compound DataVapor pressure of 7.0 × 10^-11 mm Hg; decomposition at >435 °C
Comparator Or BaselineHexabromobiphenyl (lower-brominated analog)
Quantified DifferenceOctabromobiphenyl requires higher thermal energy for volatilization but shares a strict upper thermal limit before debromination occurs.
ConditionsGC-MS inlet vaporization and pyrolysis testing

Dictates the specific thermal parameters required for GC-MS instrument methods to prevent analyte degradation during injection.

Structural Differentiation from PBDEs for Mass Spectrometry

While octabromobiphenyl (OctaBB) and octabromodiphenyl ether (OctaBDE) share identical degrees of bromination, their structural divergence dictates their analytical utility. OctaBB lacks the central oxygen atom present in OctaBDE (molar mass 801.38 g/mol for OctaBDE vs 785.4 g/mol for OctaBB) [1]. During electron ionization (EI) mass spectrometry, OctaBDE readily cleaves at the ether bond, producing distinct bromophenoxy fragments, whereas OctaBB yields a more robust brominated biphenyl core ion . This quantitative difference in primary ion mass and fragmentation pathways means OctaBDE cannot be used as a proxy standard for OctaBB in environmental assays[1].

Evidence DimensionMolecular mass and primary fragmentation pathway
Target Compound DataMolar mass 785.4 g/mol; resilient biphenyl core fragmentation
Comparator Or BaselineOctabromodiphenyl ether (OctaBDE)
Quantified Difference15.98 g/mol mass difference and absence of ether-cleavage fragments
ConditionsElectron ionization (EI) GC-MS

Prevents false positives and ensures precise mass-to-charge (m/z) targeting when distinguishing between restricted PBBs and PBDEs in complex matrices.

Certified Reference Material (CRM) for RoHS Compliance Testing

Octabromobiphenyl is essential for calibrating GC-MS instruments to detect restricted polybrominated biphenyls in electronic and electrical equipment plastics. As demonstrated by its unique fragmentation profile, using the exact OctaBB standard is legally mandated to distinguish it from PBDEs and ensure accurate compliance reporting .

ISO 17881-1 Textile Flame Retardant Quantification

It is utilized as a primary calibration standard (typically prepared in toluene at 1,000 µg/mL) to quantify residual or illicit brominated flame retardants in consumer textiles via ultrasonic extraction, leveraging its high solubility in non-polar solvents [1].

Environmental Debromination and Fate Studies

Procured as a pure starting material to study the anaerobic or photolytic degradation pathways of highly brominated biphenyls in soil and sediment. Its specific thermal decomposition threshold (>435 °C) and low vapor pressure allow researchers to track the sequential loss of bromine atoms to lower congeners without interference from crude mixture impurities [2].

Color/Form

White solid

XLogP3

9.1

LogP

log Kow = 5.53

Melting Point

200-250 °C

UNII

4E96M09888

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H320: Causes eye irritation [Warning Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361: Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Vapor Pressure

7X10-11 mm Hg at 28 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

27858-07-7

Associated Chemicals

Bronkal 80; 61288-13-9

Wikipedia

2,2',3,3',4,4',5,6-octabromobiphenyl

General Manufacturing Information

1,1'-Biphenyl, ar,ar,ar,ar,ar',ar',ar',ar'-octabromo-: INACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Octabromobiphenyl was a minor ingredient in the flame retardant Firemaster BP-6 and Firemaster FF-1. Production of octabromobiphenyl was discontinued in 1979.

Dates

Last modified: 04-14-2024

Explore Compound Types